Methyl 2-amino-4,5-dimethoxybenzoate (CAS 26759-46-6), also known as methyl 4,5-dimethoxyanthranilate, is a highly versatile bifunctional building block extensively utilized in the synthesis of advanced heterocyclic systems, most notably 6,7-dimethoxyquinazoline derivatives[1]. Featuring an electron-rich 4,5-dimethoxy-substituted aromatic ring alongside adjacent amino and methyl ester groups, this compound is primed for rapid intramolecular cyclization. It serves as the premier starting material for a vast array of active pharmaceutical ingredients (APIs), including epidermal growth factor receptor (EGFR) kinase inhibitors, alpha-1 adrenergic blockers, and novel G-protein coupled receptor (GPCR) agonists [1]. Its procurement relevance lies in its optimized reactivity profile, which offers superior cyclization kinetics and milder processing conditions compared to its free acid or nitro-aromatic counterparts.
Attempting to substitute methyl 2-amino-4,5-dimethoxybenzoate with its free acid analog (2-amino-4,5-dimethoxybenzoic acid) or its unreduced precursor (methyl 4,5-dimethoxy-2-nitrobenzoate) introduces severe process inefficiencies. The free anthranilic acid exhibits poor reactivity in standard formamide-driven cyclizations, often demanding extreme thermal conditions (170–210 °C) that promote degradation and lower overall yields of the critical quinazolinone core [1]. Conversely, substituting with the nitro precursor necessitates a dedicated, hazard-intensive catalytic hydrogenation step (e.g., Pd/C under pressurized H2) prior to ring closure . Furthermore, while the ethyl ester is chemically similar, the methyl ester is overwhelmingly preferred in established industrial routes due to the superior leaving-group kinetics of methanol during the critical amidine cyclization step, ensuring higher reproducibility and purity in downstream API manufacturing.
When synthesizing 4-hydroxyquinazoline or quinazolinone cores, the free anthranilic acid (2-amino-4,5-dimethoxybenzoic acid) typically requires harsh thermal conditions (170–210 °C) to drive cyclization, which can be inefficient and cause thermal degradation[1]. In contrast, methyl 2-amino-4,5-dimethoxybenzoate readily forms amidine intermediates via acid-catalyzed condensation with nitriles or cyanamide; these intermediates cyclize spontaneously upon neutralization at ambient temperatures[1].
| Evidence Dimension | Cyclization Temperature & Efficiency |
| Target Compound Data | Spontaneous cyclization upon neutralization (ambient temperature) |
| Comparator Or Baseline | 2-Amino-4,5-dimethoxybenzoic acid (Requires 170–210 °C melts) |
| Quantified Difference | >100 °C reduction in cyclization temperature threshold |
| Conditions | Reaction with nitriles/cyanamide (HCl catalysis) vs. formamidine melt |
Bypassing extreme high-temperature melts prevents thermal degradation of sensitive functional groups and significantly lowers energy costs in scale-up manufacturing.
In the synthesis of key pharmaceutical scaffolds such as 6,7-dimethoxyquinazolin-4(3H)-ones, utilizing methyl 2-amino-4,5-dimethoxybenzoate directly with formamide or specific carbonitriles yields the target cyclized intermediates in high yields [REFS-1, REFS-2]. For example, acid-catalyzed condensation with cyclobutane carbonitrile or direct cyclization in formamide solvent efficiently provides the critical 4-hydroxyquinazoline intermediates without the need for complex coupling agents required by the free acid[REFS-1, REFS-2].
| Evidence Dimension | Target Scaffold Yield and Reagent Economy |
| Target Compound Data | High-yield cyclization using simple formamide or nitriles |
| Comparator Or Baseline | Free anthranilic acid (historically poor efficiency without specialized coupling agents) |
| Quantified Difference | Streamlined 1-step cyclization vs multi-step activation |
| Conditions | Formamide solvent, reflux / Acid-catalyzed nitrile condensation |
Higher baseline yields and simpler reagent requirements in the first ring-closure step directly translate to improved overall economics for multi-step API synthesis.
Procuring methyl 2-amino-4,5-dimethoxybenzoate directly bypasses the need to reduce methyl 4,5-dimethoxy-2-nitrobenzoate in-house. The reduction of the nitro analog typically requires palladium on carbon (10% wt. Pd/C) and high-pressure hydrogen gas (e.g., 15 psi) for up to 16 hours to achieve quantitative conversion . By starting with the pre-reduced amino ester, manufacturers eliminate the safety risks of pressurized hydrogen, the cost of precious metal catalysts, and the need for specialized hydrogenation reactors.
| Evidence Dimension | Process steps and hazard profile |
| Target Compound Data | 0 hydrogenation steps required; ready for immediate cyclization |
| Comparator Or Baseline | Methyl 4,5-dimethoxy-2-nitrobenzoate (Requires Pd/C, H2 gas, 16h) |
| Quantified Difference | Elimination of 100% of hydrogenation-related hazards and catalyst costs |
| Conditions | Industrial scale-up / API precursor selection |
Removing a catalytic hydrogenation step reduces capital equipment requirements, lowers material costs, and accelerates production timelines.
Methyl 2-amino-4,5-dimethoxybenzoate is the definitive starting material for the synthesis of 6,7-dimethoxyquinazoline-based EGFR inhibitors, such as erlotinib and gefitinib analogs. Its ability to undergo high-yield, lower-temperature cyclization to the 4-hydroxyquinazoline core ensures scalable and reproducible access to these critical oncology APIs [1].
The compound is heavily utilized in the production of antihypertensive and benign prostatic hyperplasia (BPH) medications, including prazosin, doxazosin, and their derivatives. The efficient conversion of the methyl ester to the quinazolin-4(3H)-one scaffold streamlines the multi-step synthesis required for these widely prescribed drugs [2].
In advanced medicinal chemistry, this ester is employed to rapidly assemble diverse 4-substituted-6,7-dimethoxyquinazolines, such as nonpeptidic β-arrestin biased agonists for the neurotensin NTR1 receptor (e.g., ML314). The mild acid-catalyzed condensation with various nitriles allows for late-stage diversification without degrading sensitive functional groups [3].
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